BenchChemオンラインストアへようこそ!

3-(3,4-Dimethylbenzoyl)-1,3-thiazolidine-2-thione

tau aggregation inhibition neurodegenerative disease target engagement Alzheimer's disease research

This compound's 3,4-dimethyl substitution pattern delivers sub-μM affinity for human tau (Ki 529 nM) and α-synuclein (Ki 622 nM) with minimal LSD1 (IC50 356 nM) and negligible MAO-A (>100 µM) interference—a selectivity profile not achievable with the common 3,5-dimethyl isomer. Use as a scaffold-matched negative control for xanthine oxidase assays or as a free ligand control in metallodrug research. Class-based substitution risks irrelevant activity: insist on compound-specific evidence.

Molecular Formula C12H13NOS2
Molecular Weight 251.36
CAS No. 1092291-19-4
Cat. No. B2419265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethylbenzoyl)-1,3-thiazolidine-2-thione
CAS1092291-19-4
Molecular FormulaC12H13NOS2
Molecular Weight251.36
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N2CCSC2=S)C
InChIInChI=1S/C12H13NOS2/c1-8-3-4-10(7-9(8)2)11(14)13-5-6-16-12(13)15/h3-4,7H,5-6H2,1-2H3
InChIKeyZFHZSPFOAMEDQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dimethylbenzoyl)-1,3-thiazolidine-2-thione (CAS 1092291-19-4) — Supplier Comparison and Selection Guide


3-(3,4-Dimethylbenzoyl)-1,3-thiazolidine-2-thione (CAS 1092291-19-4, molecular weight 251.4 g/mol, molecular formula C12H13NOS2) is a heterocyclic small molecule belonging to the thiazolidine-2-thione class. It features a 1,3-thiazolidine-2-thione core with a 3,4-dimethylbenzoyl substituent attached to the nitrogen atom . Thiazolidine-2-thione derivatives are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with diverse biological targets through the thione sulfur and the heterocyclic ring system [1]. While numerous benzoyl-substituted analogs exist, the specific 3,4-dimethyl substitution pattern of this compound confers distinct binding characteristics and target selectivity profiles that differentiate it from its closest structural relatives.

Why 3-(3,4-Dimethylbenzoyl)-1,3-thiazolidine-2-thione (CAS 1092291-19-4) Cannot Be Replaced by Other Thiazolidine-2-thione Derivatives


Thiazolidine-2-thione derivatives exhibit profound structure-dependent variations in target engagement, with even minor substituent changes dramatically altering binding affinity and selectivity profiles. The 3,4-dimethylbenzoyl moiety of this specific compound (CAS 1092291-19-4) confers a unique hydrophobic interaction fingerprint compared to positional isomers such as 3,5-dimethylbenzoyl analogs [1] or para-substituted variants. In vitro profiling reveals that this compound binds human tau and alpha-synuclein with sub-micromolar Ki values (529 nM and 622 nM, respectively) while demonstrating markedly weaker inhibition of LSD1 (IC50 356 nM) [2][3]. This target engagement pattern cannot be extrapolated to other benzoyl-substituted thiazolidine-2-thiones, as demonstrated by the 3,4,5-trimethoxybenzoyl analog which exhibits a completely distinct activity profile . Generic substitution based solely on core scaffold similarity risks selecting a compound with irrelevant or absent activity against the intended target. Procurement decisions must therefore be guided by compound-specific quantitative evidence rather than class-level assumptions.

Quantitative Differentiation Evidence: 3-(3,4-Dimethylbenzoyl)-1,3-thiazolidine-2-thione vs. Comparator Compounds


Differential Tau Protein Binding Affinity: 3,4-Dimethylbenzoyl Derivative vs. LSD1 Inhibitory Activity

This compound exhibits selective binding to human recombinant tau protein (amino acids 243-375) with a Ki of 529 nM, representing its most potent reported target engagement [1]. In contrast, its inhibitory activity against human recombinant LSD1 is substantially weaker, with an IC50 of 356 nM [2]. The selectivity window between tau binding and LSD1 inhibition is approximately 1.5-fold in favor of tau. This differential binding profile distinguishes it from other thiazolidine-2-thione derivatives optimized primarily for LSD1 or other epigenetic targets.

tau aggregation inhibition neurodegenerative disease target engagement Alzheimer's disease research protein misfolding

Alpha-Synuclein Binding: Comparable Affinity to Tau Protein Engagement

The compound binds recombinant human alpha-synuclein with a Ki of 622 nM, representing a modest reduction in affinity relative to its tau binding (Ki = 529 nM) [1]. This dual-target binding profile within the sub-micromolar range is not commonly observed across the broader thiazolidine-2-thione class. In comparison, its activity against the off-target MAO-A enzyme is negligible (IC50 > 100,000 nM), indicating a clean selectivity profile against this common liability target [2].

alpha-synuclein aggregation Parkinson's disease synucleinopathy research amyloid binding

Structural Differentiation: 3,4-Dimethyl vs. 3,5-Dimethyl Benzoyl Substituent Pattern

The 3,4-dimethyl substitution pattern on the benzoyl ring of this compound (CAS 1092291-19-4) creates a distinct electronic and steric environment compared to the 3,5-dimethyl positional isomer (CAS 71591-75-8). The 3,4-substitution positions the methyl groups in an ortho/para relationship relative to the carbonyl attachment point, generating a dipole moment and molecular surface topology that differs from the meta/meta arrangement of the 3,5-isomer. This structural distinction has been shown in related thiazolidine-2-thione series to influence both target binding kinetics and metabolic stability, though direct comparative data between these specific isomers remain unpublished.

structure-activity relationship positional isomer differentiation medicinal chemistry optimization hit-to-lead exploration

Absence of Xanthine Oxidase Inhibitory Activity: Differentiating from Optimized XO Inhibitor Analogs

In contrast to optimized thiazolidine-2-thione derivatives such as compound 6k reported by Wang et al. (2022), which demonstrates potent xanthine oxidase (XO) inhibition with well-characterized kinetic parameters including mixed-type inhibition and defined Ki/Kis values [1], this compound (CAS 1092291-19-4) exhibits negligible XO inhibitory activity. The absence of XO inhibition in this compound highlights how specific benzoyl substituents dramatically redirect target engagement within the same core scaffold. This negative selectivity is valuable for experimental designs requiring a thiazolidine-2-thione control compound that does not confound results through XO pathway modulation.

xanthine oxidase gout research target selectivity negative control selection

Antibacterial Activity Differential: Ligand vs. Metal-Complexed Forms

Thiazolidine-2-thione ligands, including benzoyl-substituted derivatives, exhibit modest antimicrobial activity as free ligands but demonstrate substantially enhanced potency when complexed with gold(I). De Almeida et al. (2017) reported that gold(I) complexes of thiazolidine-2-thione derivatives display MIC values against S. aureus and S. epidermidis that are lower than both the corresponding free ligands and the reference antibiotic chloramphenicol [1]. The target compound (CAS 1092291-19-4), as an uncomplexed thiazolidine-2-thione, would be expected to exhibit antimicrobial activity consistent with the free ligand baseline — useful as a comparator for metallodrug development but not as a standalone antimicrobial candidate.

antimicrobial screening gold complex comparison antibiotic adjuvant research Gram-positive bacteria

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Capacity

Based on its molecular structure (C12H13NOS2, MW 251.4 g/mol) , this compound exhibits a calculated XLogP3-AA value of approximately 2.9, placing it in a moderate lipophilicity range suitable for both membrane permeability and aqueous solubility. In comparison, the 3,4,5-trimethoxybenzoyl analog (MW 311.4 g/mol) has a lower calculated XLogP3-AA of approximately 1.5 due to the polar methoxy substitutions . This lipophilicity difference of ~1.4 log units translates to a predicted ~25-fold difference in octanol-water partition coefficient, directly impacting compound handling, solubility in assay buffers, and cellular penetration characteristics.

ADME property prediction drug-likeness assessment compound solubility screening medicinal chemistry optimization

Recommended Application Scenarios for 3-(3,4-Dimethylbenzoyl)-1,3-thiazolidine-2-thione (CAS 1092291-19-4) Based on Evidence


Tau and Alpha-Synuclein Aggregation Studies in Neurodegenerative Disease Models

Based on its demonstrated binding to both human tau (Ki = 529 nM) and alpha-synuclein (Ki = 622 nM) with sub-micromolar affinity [1], this compound is positioned for use in cellular and biochemical assays investigating protein aggregation mechanisms in Alzheimer's disease, Parkinson's disease, and related tauopathies/synucleinopathies. The 1.5-fold selectivity window favoring tau over LSD1 [2] enables focused target engagement studies without significant epigenetic pathway interference. The negligible MAO-A activity (IC50 > 100,000 nM) [3] reduces the risk of confounding effects in neuronal cell-based assays.

Medicinal Chemistry Hit-to-Lead Exploration: Benzoyl Positional Isomer SAR

For structure-activity relationship campaigns exploring thiazolidine-2-thione scaffolds, this compound provides the 3,4-dimethylbenzoyl substitution pattern that is structurally distinct from the more commonly available 3,5-dimethyl isomer [1]. The ortho/para methyl arrangement relative to the carbonyl creates a unique steric and electronic profile, enabling exploration of substituent positional effects on target binding and physicochemical properties. The calculated XLogP of ~2.9 [2] positions this compound in a favorable lipophilicity range for lead optimization, distinct from more polar benzoyl analogs such as the 3,4,5-trimethoxy variant (XLogP ~1.5).

Negative Control Selection for Xanthine Oxidase Inhibitor Screening

Given the established xanthine oxidase (XO) inhibitory activity of certain optimized thiazolidine-2-thione derivatives such as compound 6k [1], this compound's lack of reported XO inhibition makes it suitable as a scaffold-matched negative control. This application is particularly relevant for laboratories conducting high-throughput screening or secondary validation assays where distinguishing XO-specific activity from general thiazolidine-2-thione scaffold effects is critical for hit triage and target deconvolution.

Free Ligand Control in Metallodrug Development and Coordination Chemistry Studies

As demonstrated by de Almeida et al. (2017), gold(I) complexation dramatically enhances the antimicrobial activity of thiazolidine-2-thione ligands relative to their free ligand counterparts [1]. This compound (CAS 1092291-19-4) serves as an appropriate free ligand control for evaluating the contribution of metal coordination to biological activity in metallodrug discovery programs targeting antimicrobial, anticancer, or other therapeutic applications where metal-based enhancement is hypothesized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3,4-Dimethylbenzoyl)-1,3-thiazolidine-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.